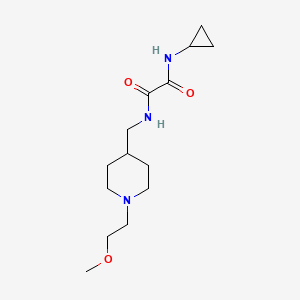
N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, as it selectively targets cancer cells with high levels of Pol I transcription.
Wirkmechanismus
N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide targets the upstream binding factor (UBF), a transcription factor that is essential for Pol I transcription. By inhibiting UBF, N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide reduces the production of rRNA, leading to cell cycle arrest and apoptosis in cancer cells. N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has been shown to be selective for cancer cells with high levels of Pol I transcription, making it a promising targeted therapy for cancer.
Biochemical and Physiological Effects
N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on Pol I transcription, N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has been shown to inhibit DNA repair pathways, leading to increased sensitivity to DNA-damaging agents. N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has also been shown to induce the expression of interferon-stimulated genes, leading to an antiviral response. In preclinical studies, N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is its selectivity for cancer cells with high levels of Pol I transcription, making it a promising targeted therapy for cancer. N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has also been shown to have minimal toxicity in normal cells, making it a viable candidate for clinical trials. However, N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has limitations in terms of its efficacy in certain cancer types and the potential for resistance to develop over time. Additionally, the mechanism of action of N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is not fully understood, which may limit its potential for clinical use.
Zukünftige Richtungen
For research on N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide include further investigation of its mechanism of action and potential for combination therapy with other anticancer agents. Clinical trials are currently underway to evaluate the safety and efficacy of N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide in cancer patients, and further studies are needed to determine its optimal dosing and treatment schedule. Additionally, studies are needed to evaluate the potential for resistance to develop over time and to identify biomarkers that can predict response to N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide treatment. Overall, N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide shows promise as a targeted therapy for cancer, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide involves several steps, starting with the reaction of 2-methoxyethylamine with 2-bromoethyl cyclopropane carboxylate to form the intermediate compound. This is then reacted with 4-piperidinemethanol to form the final product, N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide. The synthesis of N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has been optimized for large-scale production, making it a viable candidate for clinical trials.
Wissenschaftliche Forschungsanwendungen
N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide selectively targets cancer cells with high levels of Pol I transcription, leading to cell cycle arrest and apoptosis. N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has shown efficacy in a variety of cancer models, including breast, ovarian, and hematological cancers. Clinical trials are currently underway to evaluate the safety and efficacy of N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide in cancer patients.
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-20-9-8-17-6-4-11(5-7-17)10-15-13(18)14(19)16-12-2-3-12/h11-12H,2-10H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLAZKMBIWJOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Ethylcyclobutyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2907024.png)
![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2907026.png)

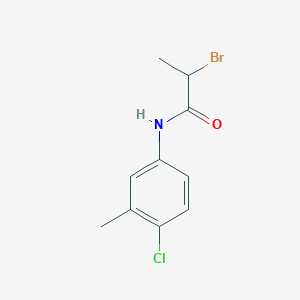

![[2-[(2,4-Dimethylphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2907036.png)
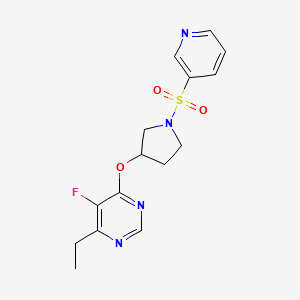
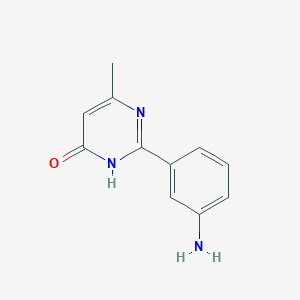
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide](/img/structure/B2907042.png)
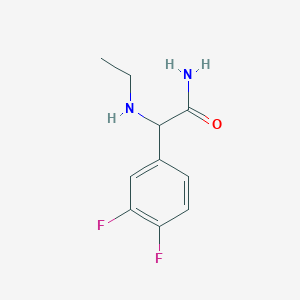
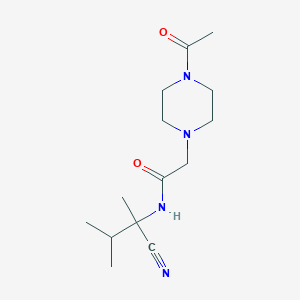


![N-(6-methoxypyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2907047.png)